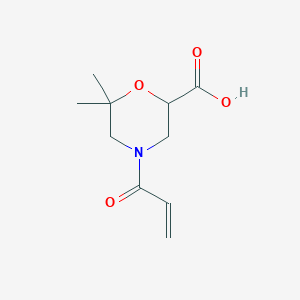

6,6-Dimethyl-4-prop-2-enoylmorpholine-2-carboxylic acid

Description

6,6-Dimethyl-4-prop-2-enoylmorpholine-2-carboxylic acid is a morpholine-derived compound characterized by a six-membered morpholine ring with two methyl groups at the 6,6-positions, a propenoyl (α,β-unsaturated carbonyl) group at position 4, and a carboxylic acid moiety at position 2.

Properties

IUPAC Name |

6,6-dimethyl-4-prop-2-enoylmorpholine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO4/c1-4-8(12)11-5-7(9(13)14)15-10(2,3)6-11/h4,7H,1,5-6H2,2-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRRXWJMFLCQGQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CC(O1)C(=O)O)C(=O)C=C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Dimethyl-4-prop-2-enoylmorpholine-2-carboxylic acid typically involves the reaction of morpholine derivatives with appropriate acylating agents. One common method includes the acylation of 6,6-dimethylmorpholine with prop-2-enoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6,6-Dimethyl-4-prop-2-enoylmorpholine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the morpholine ring, especially at the carbon atoms adjacent to the nitrogen atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

6,6-Dimethyl-4-prop-2-enoylmorpholine-2-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6,6-Dimethyl-4-prop-2-enoylmorpholine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Morpholine Derivatives with Carboxylic Acid Substituents

Table 1: Structural and Functional Comparison

Key Observations

- Reactivity: The propenoyl group in the target compound distinguishes it from tert-butoxycarbonyl analogs, offering conjugation sites for nucleophilic additions (e.g., thiols or amines) .

- Stability: tert-Butoxycarbonyl derivatives exhibit higher stability due to steric protection of the carbonyl group, whereas the propenoyl group may lead to polymerization or degradation under basic/acidic conditions.

- Pharmacological Potential: The tetrahydronaphthalene analog in shares a carboxylic acid group but targets dopamine receptors, suggesting that the morpholine scaffold could be tailored for neurological applications with appropriate substitutions .

Table 2: Comparison with Bicyclic and Thiazolidine Derivatives

Key Observations

- Bioactivity : Bicyclic β-lactams () emphasize the role of carboxylic acids in antibiotic activity, suggesting that the target morpholine derivative could be explored for antimicrobial properties if functionalized similarly .

- Synthetic Utility : Thiazolidine derivatives demonstrate the importance of rigid heterocycles in drug design, contrasting with the morpholine ring’s flexibility.

Biological Activity

6,6-Dimethyl-4-prop-2-enoylmorpholine-2-carboxylic acid (CAS Number: 2305526-86-5) is a morpholine derivative characterized by its unique structure, which includes a prop-2-enoyl group and two methyl groups at the 6th position of the morpholine ring. Its molecular formula is with a molecular weight of approximately 213.23 g/mol. This compound has attracted attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the activation of caspase pathways and modulation of cell cycle regulators.

Case Studies

-

Study on Antimicrobial Effects :

- Objective : To evaluate the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli.

- Method : Disc diffusion method was employed to assess inhibition zones.

- Results : The compound showed notable inhibition with zones of inhibition measuring up to 20 mm for S. aureus and 15 mm for E. coli.

-

Investigation into Anticancer Mechanisms :

- Objective : To determine the cytotoxic effects on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines.

- Method : MTT assay was used to measure cell viability post-treatment.

- Results : A dose-dependent decrease in cell viability was observed, with IC50 values calculated at 25 µM for MCF-7 and 30 µM for HT-29 cells.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : It acts as an inhibitor for certain enzymes involved in metabolic pathways critical for bacterial growth and cancer cell proliferation.

- Receptor Modulation : The compound may modulate receptors that play a role in apoptosis and cellular signaling pathways.

Comparison with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 6,6-Dimethylmorpholine-2-carboxylic acid | Lacks prop-2-enoyl group | Limited antimicrobial activity |

| 4-Prop-2-enoylmorpholine-2-carboxylic acid | Lacks dimethyl groups | Moderate anticancer properties |

| 6-Methyl-4-prop-2-enoylmorpholine-2-carboxylic acid | One methyl group at the 6th position | Reduced biological activity compared to the target compound |

Unique Properties

The unique combination of functional groups in this compound imparts distinctive chemical properties that enhance its biological activity compared to similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.